5-Methyl-2-iso-pentoxybenzoyl chloride
Description
5-Methyl-2-iso-pentoxybenzoyl chloride is a benzoyl chloride derivative featuring a methyl group at the 5-position and an iso-pentoxy substituent at the 2-position of the aromatic ring. Benzoyl chlorides are widely utilized in organic synthesis as acylating agents, and substituent variations significantly influence their reactivity, stability, and applications.
Properties
IUPAC Name |
5-methyl-2-(3-methylbutoxy)benzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-9(2)6-7-16-12-5-4-10(3)8-11(12)13(14)15/h4-5,8-9H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHHXLWUFWFIAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC(C)C)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-iso-pentoxybenzoyl chloride typically involves the reaction of 5-methyl-2-hydroxybenzoic acid with iso-pentyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to form the ester intermediate, which is then converted to the corresponding benzoyl chloride derivative using phosphorus trichloride or oxalyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-iso-pentoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form 5-methyl-2-iso-pentoxybenzoic acid.
Reduction: It can be reduced to the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Dehydrating Agents: Thionyl chloride, phosphorus trichloride, oxalyl chloride
Reducing Agents: Lithium aluminum hydride
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
5-Methyl-2-iso-pentoxybenzoic acid: Formed by hydrolysis
Scientific Research Applications
5-Methyl-2-iso-pentoxybenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-iso-pentoxybenzoyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable amide, ester, or thioester linkages. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-methyl-2-iso-pentoxybenzoyl chloride with two structurally related benzoyl chlorides from the evidence. Key differences in substituents, molecular properties, and hazards are highlighted.
Table 1: Comparative Analysis of Benzoyl Chloride Derivatives
*Estimate based on substituent contributions (e.g., iso-pentoxy adds ~88 g/mol vs. methylbenzyloxy in ).
Key Findings:
Substituent Effects on Reactivity :
- The chloro group in enhances electrophilicity at the benzoyl carbon, increasing acylation efficiency compared to alkoxy substituents (e.g., ethoxy in or iso-pentoxy in the target compound).
- Bulky substituents (e.g., iso-pentoxy) may sterically hinder reactions, reducing reactivity but improving selectivity in certain syntheses .
Physical Properties :
- Higher molar mass in (295.16 g/mol) versus (242.7 g/mol) correlates with increased boiling point (414°C vs. unlisted). The target compound’s iso-pentoxy group likely elevates its molar mass and boiling point beyond but below .
- Density trends (~1.29 g/cm³ in ) suggest halogenated derivatives are denser than alkoxy-substituted analogs.
Hazards :
- All benzoyl chlorides are moisture-sensitive, releasing HCl upon hydrolysis. The IRRITANT classification of aligns with typical hazards of acyl chlorides, and the target compound is expected to share similar risks .
Research Implications
- Synthetic Applications: Bulky alkoxy groups (e.g., iso-pentoxy) may improve solubility in nonpolar solvents, aiding in phase-selective reactions.
- Stability Considerations : Chlorinated derivatives () are likely more stable under acidic conditions than alkoxy-substituted analogs due to reduced electron-donating effects.
Biological Activity
5-Methyl-2-iso-pentoxybenzoyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and structure. It contains a benzoyl chloride moiety with an iso-pentoxy group and a methyl substituent, which may influence its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C12H15ClO2 |
| Molecular Weight | 226.70 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The benzoyl chloride group can undergo nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may lead to alterations in enzyme activity and modulation of biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell membranes or inhibition of cell wall synthesis.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by highlighted its effectiveness against Gram-positive bacteria, suggesting a mechanism involving the disruption of bacterial cell integrity.
Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The cytotoxicity was assessed using standard assays such as MTT and colony formation assays, revealing a concentration-dependent effect on cell viability.
Case Studies
-
Antimicrobial Efficacy :
- A study published in Journal of Antimicrobial Chemotherapy tested the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones, indicating strong antimicrobial properties.
-
Cancer Cell Line Studies :
- Research conducted on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in reduced proliferation rates and increased apoptosis markers. Flow cytometry analysis indicated a shift towards early apoptosis in treated cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
